Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position and a benzyl ester group at the 2nd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Esterification: The carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the benzyl ester.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dehalogenated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups at the 7th position.
Scientific Research Applications
Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzyl ester group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
- 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
- 2-tert-Butyl 3-methyl 7-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
Comparison:
- Uniqueness: Benzyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other similar compounds.
- Functional Groups: The presence of different functional groups (e.g., aldehyde, trifluoroethanone, dicarboxylate) in similar compounds can lead to variations in their chemical behavior and applications.
Properties
IUPAC Name |
benzyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSOZVJLXHQQSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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